1-Isopropyl-3-methyl-1H-pyrazole-4,5-dione
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Overview
Description
1-Isopropyl-3-methyl-1H-pyrazole-4,5-dione, commonly known as IMD or Meldrum's acid, is a versatile organic compound that has been extensively studied in the field of organic synthesis and medicinal chemistry. It was first synthesized by American chemist Mark Meldrum in 1908 and has since become an important building block for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of IMD is not fully understood, but it is believed to act as a nucleophile in many reactions. It can react with electrophiles such as carbonyl compounds and halides to form a variety of functionalized derivatives.
Biochemical and Physiological Effects:
IMD has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have potential as an antioxidant and anti-inflammatory agent. It has also been shown to exhibit cytotoxicity against certain cancer cell lines.
Advantages and Limitations for Lab Experiments
IMD has several advantages as a building block for organic synthesis, including its high reactivity, versatility, and low cost. However, it also has some limitations, such as its sensitivity to air and moisture, which can affect its stability and reactivity.
Future Directions
There are several potential future directions for the study of IMD, including:
1. Development of new synthetic methods for the preparation of functionalized IMD derivatives.
2. Investigation of the biological activity and mechanism of action of IMD and its derivatives.
3. Exploration of the potential applications of IMD and its derivatives in the fields of medicine, agriculture, and materials science.
4. Optimization of the reaction conditions for the synthesis of IMD to improve its yield and purity.
5. Development of new analytical methods for the detection and quantification of IMD and its derivatives in complex matrices.
Synthesis Methods
IMD can be synthesized through the reaction of malonic acid and acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of IMD as the final product. The yield of IMD can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
IMD has been widely used in organic synthesis as a versatile building block for the preparation of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It can react with a wide range of reagents to form a variety of functionalized derivatives, making it a valuable tool for the synthesis of complex organic molecules.
properties
CAS RN |
197651-73-3 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylpyrazole-3,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)9-7(11)6(10)5(3)8-9/h4H,1-3H3 |
InChI Key |
CLLTXLTVGHHHBB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=O)C(C)C |
Canonical SMILES |
CC1=NN(C(=O)C1=O)C(C)C |
synonyms |
1H-Pyrazole-4,5-dione,3-methyl-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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